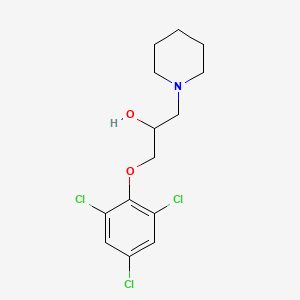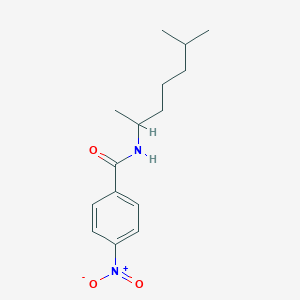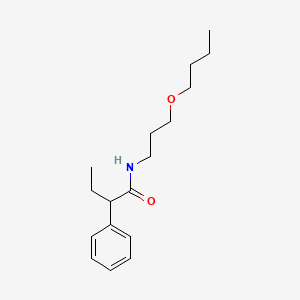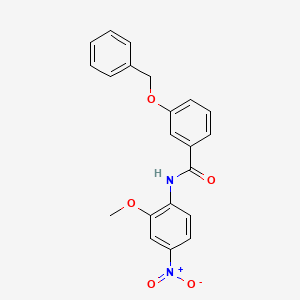![molecular formula C23H24N4O4 B3977028 5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B3977028.png)
5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline
Overview
Description
5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FNPA and is a member of the anilinoquinazoline family of compounds. FNPA has been studied extensively for its biological activity and has shown promise in a variety of research areas.
Mechanism of Action
The mechanism of action of FNPA involves the inhibition of kinase activity. Kinases are enzymes that play a critical role in cell signaling and are often dysregulated in cancer cells. FNPA works by binding to the ATP binding site on the kinase and preventing it from phosphorylating its downstream targets. This inhibition has been shown to have a significant impact on cancer cell growth and survival.
Biochemical and Physiological Effects:
FNPA has been shown to have a significant impact on cancer cell growth and survival. In addition to its kinase inhibitory activity, FNPA has also been shown to induce apoptosis in cancer cells. This induction of apoptosis is thought to be mediated through the activation of the caspase pathway. FNPA has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This inhibition has been shown to have a significant impact on tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the advantages of using FNPA in lab experiments is its well-established synthesis method. FNPA can be produced in large quantities and at a relatively low cost. In addition, the kinase inhibitory activity of FNPA has been well characterized, making it a valuable tool for studying kinase signaling pathways. However, one limitation of using FNPA in lab experiments is its potential toxicity. FNPA has been shown to have cytotoxic effects on cancer cells, but it may also have off-target effects on normal cells.
Future Directions
There are several future directions for research involving FNPA. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of FNPA. Another area of interest is the use of FNPA in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, there is interest in studying the potential applications of FNPA in other disease areas, such as inflammatory diseases or neurodegenerative diseases.
Conclusion:
In conclusion, 5-[4-(2-furoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline is a chemical compound that has shown promise in a variety of scientific research applications. Its kinase inhibitory activity and potential cytotoxic effects on cancer cells make it a valuable tool for studying kinase signaling pathways and developing new cancer therapies. There is significant interest in the future development of more potent and selective kinase inhibitors based on the structure of FNPA, as well as exploring its potential applications in other disease areas.
Scientific Research Applications
FNPA has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of FNPA as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling and are often dysregulated in cancer cells. FNPA has been shown to inhibit the activity of several kinases, including EGFR, HER2, and VEGFR2. This inhibition has been shown to have a significant impact on cancer cell growth and survival.
properties
IUPAC Name |
furan-2-yl-[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c28-23(22-7-4-16-31-22)26-14-12-25(13-15-26)19-8-9-21(27(29)30)20(17-19)24-11-10-18-5-2-1-3-6-18/h1-9,16-17,24H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMCDBZZAQVQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCC3=CC=CC=C3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-[(3-phenylbutanoyl)amino]benzoate](/img/structure/B3976950.png)
![N-(4-fluorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B3976951.png)
![N-(tert-butyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B3976956.png)

![3-phenyl-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3976973.png)


![N-(5-methyl-3-isoxazolyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]butanamide](/img/structure/B3976996.png)
![N-(4-chlorophenyl)-4-methoxy-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3977002.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-N'-(2-methylphenyl)malonamide](/img/structure/B3977010.png)



